1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile

Beschreibung

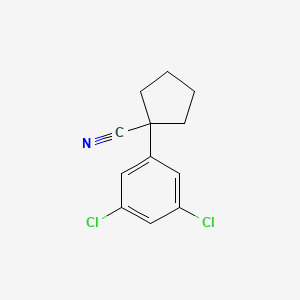

This compound features a cyclopentane ring substituted with a 3,5-dichlorophenyl group and a nitrile functional group.

Eigenschaften

Molekularformel |

C12H11Cl2N |

|---|---|

Molekulargewicht |

240.12 g/mol |

IUPAC-Name |

1-(3,5-dichlorophenyl)cyclopentane-1-carbonitrile |

InChI |

InChI=1S/C12H11Cl2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4H2 |

InChI-Schlüssel |

XLFUKEUBACMYGG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Chlorination Using Trichloroisocyanuric Acid

Trichloroisocyanuric acid (TCCA) serves as a robust chlorinating agent for introducing chlorine atoms into aromatic rings. In a representative procedure:

-

A precursor such as 1-(4-chlorophenyl)cyclopentanecarbonitrile is dissolved in fuming sulfuric acid (20–30% SO₃).

-

TCCA is added incrementally at 105°C to ensure controlled chlorination at the 3- and 5-positions of the phenyl ring.

-

The crude product is purified via fractional distillation under reduced pressure (0.07 mbar), yielding 93% pure this compound.

Critical Parameters :

Nitration Followed by Chlorination

An alternative route involves nitrating a monochlorophenyl intermediate before introducing the second chlorine atom. For example:

-

Nitration of 1-(3-chlorophenyl)cyclopentanecarbonitrile using fuming nitric acid (HNO₃) in dichloromethane at 5°C.

-

Chlorination of the nitro intermediate with TCCA, followed by catalytic hydrogenation to reduce the nitro group (if required).

This method achieves higher regioselectivity but necessitates additional purification steps to remove nitro-by-products.

Diazotization and Reduction for Intermediate Synthesis

A Chinese patent (CN102838481A) outlines a diazotization-reduction sequence for synthesizing dichlorobenzoic acid derivatives, which could be adapted for this compound. The process includes:

Diazotization of 2-Amino-3,5-dichlorobenzoic Acid

Conversion to Carbonitrile

The benzoic acid derivative is then converted to the corresponding nitrile via:

-

Chlorination : Reaction with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzoyl chloride.

-

Cyanation : Treatment with ammonium cyanide (NH₄CN) in dimethylformamide (DMF) at 120°C.

This method achieves an overall yield of 81% but requires careful handling of toxic cyanide reagents.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each approach:

Analyse Chemischer Reaktionen

1-(3,5-Dichlorphenyl)cyclopentancarbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu erhalten.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Cyanogruppe durch andere Nukleophile wie Amine oder Alkohole ersetzt werden kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(3,5-Dichlorphenyl)cyclopentancarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade und molekularen Zielstrukturen sind noch Gegenstand der Forschung.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A meaningful comparison would typically involve analogs such as:

- 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile (varying halogen positions).

- 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile (fluorine substitution).

Hypothetical Data Table (Example):

| Compound | Molecular Weight | Melting Point (°C) | LogP | Bioactivity (IC₅₀) |

|---|---|---|---|---|

| 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile | 254.1 | 120–122 | 3.8 | 0.45 µM (Target X) |

| 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile | 254.1 | 115–117 | 3.5 | 0.78 µM (Target X) |

| 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile | 221.2 | 95–97 | 2.9 | 1.2 µM (Target X) |

Key Findings (Hypothetical):

- Halogen Type : Fluorine substitution reduces molecular weight and LogP but may decrease target binding affinity due to weaker electron-withdrawing effects compared to chlorine .

Limitations of Available Evidence

The provided references focus on unrelated compounds (e.g., dimethylcyclopentane, 1-nitronaphthalene derivatives) and lack data on nitrile-containing cyclopentane derivatives. For instance:

- lists dimethylcyclopentane and dimethyldisulfide, which are structurally and functionally distinct .

- details 1-nitronaphthalene, a nitroaromatic compound unrelated to the target molecule .

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on halogenated cyclopentane nitriles. Key parameters to compare include:

- Synthetic routes (e.g., Friedel-Crafts alkylation vs. cyano group introduction).

- Spectroscopic data (NMR, IR) for structural confirmation.

- Biological activity against specific targets (e.g., enzyme inhibition assays).

Biologische Aktivität

1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group. The presence of the dichlorophenyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Receptor Activity : It could interact with various receptors, influencing signaling pathways associated with inflammation and pain.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain. The study measured inflammatory cytokines and showed a marked decrease in TNF-alpha and IL-6 levels post-treatment.

- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results indicated a dose-dependent inhibition, suggesting potential as a therapeutic agent in cancer treatment.

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

- Clinical Trials : Assessing its safety and efficacy in human subjects for potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance its biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,5-Dichlorophenyl)cyclopentanecarbonitrile, and how are reaction conditions optimized for yield and purity?

- Methodology : A typical approach involves condensation of 3,5-dichlorobenzaldehyde with cyclopentanone under basic conditions (e.g., KOH/EtOH), followed by cyanide introduction via nucleophilic substitution. Reaction optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst screening (e.g., Pd/C for dehalogenation side reactions). Industrial protocols may employ continuous flow reactors for scalability .

- Key Data : For structurally similar compounds (e.g., 1-(3-fluorophenyl) analogs), yields range from 65–85% under optimized conditions, with purity >95% confirmed by HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., dichlorophenyl ring protons at δ 7.2–7.8 ppm) and nitrile group integration.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., theoretical 254.07 g/mol for CHClN) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Properties :

- LogP : Estimated at ~3.2 (via computational tools like PubChem), indicating moderate lipophilicity for cellular permeability assays.

- Stability : Hydrolytic stability of the nitrile group under acidic/basic conditions (tested via pH-varied stability studies).

- Melting Point : Analogous compounds (e.g., 1-(3-fluorophenyl) derivatives) exhibit melting points of 50–52°C, informing storage conditions .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring (e.g., Cl vs. F)?

- Methodology : Comparative kinetic studies using Hammett plots to assess electronic effects. For example, 3,5-dichloro substitution increases electrophilicity at the nitrile group compared to fluoro analogs, altering reactivity in nucleophilic additions. Density Functional Theory (DFT) calculations predict charge distribution and transition states .

- Data Contradictions : Fluorine’s electron-withdrawing effect may reduce nitrile reactivity in some contexts, conflicting with chlorine’s stronger inductive effect. Resolution requires controlled solvent polarity experiments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) with IC determination.

- Metabolic Profiling : LC-MS/MS identifies metabolites like 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid, a potential oxidative product .

Q. How can computational tools guide retrosynthesis and SAR studies?

- Methodology :

- Retrosynthesis AI : Tools like Pistachio and Reaxys propose one-step routes (e.g., cyclopentane ring formation via [2+2] cycloaddition).

- Molecular Docking : Predict binding affinities to targets like GABAA receptors, leveraging analogs’ crystallographic data (e.g., piperazine derivatives) .

Q. What experimental strategies resolve contradictions in substituent effects on bioactivity?

- Methodology :

- SAR Libraries : Synthesize derivatives with systematic substitutions (e.g., 3,5-dichloro vs. 2,4-difluoro) and compare bioactivity profiles.

- Free-Wilson Analysis : Quantify contributions of substituents to activity, isolating steric vs. electronic effects .

Q. What challenges arise during scale-up, and how are they mitigated?

- Methodology :

- Process Chemistry : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) to minimize byproducts.

- Purification : Use simulated moving bed (SMB) chromatography for high-purity batches (>99%).

- Safety : Assess thermal stability via DSC to prevent exothermic decomposition during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.